4-(Difluoromethoxy)aniline

Catalog No.
S710674
CAS No.
22236-10-8
M.F
C7H7F2NO
M. Wt
159.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)aniline

CAS Number

22236-10-8

Product Name

4-(Difluoromethoxy)aniline

IUPAC Name

4-(difluoromethoxy)aniline

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F

General Use of 4-(Difluoromethoxy)aniline

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline is an organic compound used in the synthesis of various chemical products . It’s often used as a building block in the creation of more complex molecules .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

Use in Herbicidal Action Studies

Scientific Field: Agricultural Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in studies investigating the molecular mechanism of PS II inhibition in plants and the factors that affect the selectivity and potency of herbicides.

Methods of Application: This would involve applying the compound to plants in a controlled environment and observing the effects.

Results or Outcomes: The specific results would depend on the exact nature of the study. Such research could potentially lead to the development of more effective herbicides.

Use in Synthesis of Fluorinated Building Blocks

Summary of Application: 4-(Difluoromethoxy)aniline is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules .

Use in Fluorination Reagents

Scientific Field: Organic Chemistry

Summary of Application: 4-(Difluoromethoxy)aniline can be used in the production of fluorination reagents . These reagents are often used in organic synthesis to introduce fluorine atoms into a molecule .

Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of 4-(Difluoromethoxy)aniline can help to create products with desired properties .

4-(Difluoromethoxy)aniline, with the chemical formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to an aniline structure. The compound is recognized for its unique properties, including high solubility in organic solvents and potential biological activities. It is classified under the CAS number 22236-10-8 and is noted for its utility in various chemical syntheses and applications in pharmaceuticals .

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The difluoromethoxy group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, which are significant in synthesizing more complex molecules .
  • Reduction Reactions: The nitro group in 4-(difluoromethoxy)nitrobenzene can be reduced to an amino group using reducing agents like hydrazine, facilitating the formation of 4-(difluoromethoxy)aniline from its nitro precursor .
  • Chlorination: A one-step direct bis-ortho-chlorination process has been developed for this compound, utilizing hydrochloric acid and hydrogen peroxide in the presence of a palladium catalyst .

Research indicates that 4-(difluoromethoxy)aniline exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease, and certain pyrethroid insecticides, which are effective against pests . Additionally, the compound's structure suggests potential interactions with biological targets, although specific studies on its direct biological effects remain limited.

The synthesis of 4-(difluoromethoxy)aniline involves several steps:

  • Preparation of Sodium Acetamidophenate: 4-Nitrophenol reacts with sodium hydroxide to form sodium acetamidophenate.
  • Formation of Nitrobenzene Intermediate: This intermediate is treated with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.
  • Reduction to Aniline: The nitro group is then reduced to an amino group using ferric oxide and activated carbon as catalysts along with water and hydrazine as reducing agents .

This method is noted for its high yield (up to 90%) and purity (over 98.5%), making it suitable for industrial applications.

4-(Difluoromethoxy)aniline finds applications primarily in:

  • Pharmaceuticals: As a key intermediate in the synthesis of drugs like pantoprazole.
  • Agricultural Chemicals: Utilized in the formulation of pyrethroid insecticides.
  • Chemical Research: Employed in various organic synthesis processes due to its reactive functional groups.

While specific interaction studies on 4-(difluoromethoxy)aniline are sparse, its role as an intermediate suggests that it may interact with various biological systems during drug metabolism or pesticide action. Further research could elucidate its interactions at the molecular level, particularly regarding enzyme inhibition or activation pathways.

Several compounds share structural similarities with 4-(difluoromethoxy)aniline. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Trifluoromethoxy)benzene-1,2-diamine658-89-90.91
3-(Difluoromethoxy)-4-methylaniline264194-31-20.83
4-(Difluoromethoxy)-2-nitroanilineNot listedNot available
4-(Difluoromethoxy)-2-fluoroanilineNot listedNot available

Uniqueness

The uniqueness of 4-(difluoromethoxy)aniline lies in its specific difluoromethoxy substituent which imparts distinct electronic properties compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis where such properties can influence drug efficacy and safety profiles.

Structural Characteristics and Molecular Architecture

4-(Difluoromethoxy)aniline represents a substituted aromatic amine compound characterized by the presence of a difluoromethoxy functional group attached to the para position of the aniline ring system [1]. The molecular formula is C₇H₇F₂NO with a molecular weight of 159.14 grams per mole [1] [2] [3]. The compound exhibits a planar aromatic structure with the difluoromethoxy substituent contributing to unique electronic properties through the electron-withdrawing effects of the fluorine atoms [3] [4].

The structural architecture features a benzene ring with an amino group at position 1 and a difluoromethoxy group at position 4, creating a para-disubstituted aromatic system [1] [3]. The difluoromethoxy moiety consists of a methoxy group where two hydrogen atoms have been replaced by fluorine atoms, resulting in the -OCF₂H functional group [5]. This substitution pattern influences both the electronic distribution and the overall molecular geometry of the compound [6].

Structural ParameterValueReference
Molecular FormulaC₇H₇F₂NO [1] [2] [3]
Molecular Weight159.14 g/mol [1] [2] [3]
CAS Registry Number22236-10-8 [1] [2] [3]
InChI KeyNDEZTSHWEPQVBX-UHFFFAOYSA-N [3] [4]
SMILES NotationNC1=CC=C(OC(F)F)C=C1 [3] [7]

Physical Properties

Phase State and Appearance

At standard temperature and pressure conditions, 4-(Difluoromethoxy)aniline exists as a liquid phase [1] [2]. The compound typically presents as a clear liquid with coloration ranging from light yellow to amber, and in some cases may appear as dark green [1] [7]. The liquid state at room temperature is consistent with the molecular weight and intermolecular forces present in the compound [8] [9].

The appearance can vary depending on purity levels and storage conditions, with color variations observed from colorless to orange-brown in different commercial preparations [8] [7]. The liquid nature of this compound at ambient conditions facilitates its handling and processing in various synthetic applications [5].

Boiling Point and Thermal Behavior

The boiling point of 4-(Difluoromethoxy)aniline has been reported with variations depending on pressure conditions [2] [8]. Under standard atmospheric pressure, the compound exhibits a boiling point of 231°C [2] [9]. However, under reduced pressure conditions of 2.9 millimeters of mercury, the boiling point decreases significantly to 90°C [1] [8].

This pressure-dependent boiling behavior is characteristic of organic compounds and reflects the intermolecular forces present in the liquid phase [1] [2]. The relatively high boiling point under standard conditions indicates substantial intermolecular interactions, likely due to hydrogen bonding capabilities of the amine group and dipole-dipole interactions from the difluoromethoxy substituent [6].

Pressure ConditionBoiling PointReference
Standard Atmospheric Pressure231°C [2] [9]
2.9 mmHg90°C [1] [8]
1013 hPa90°C [8]

Density and Specific Gravity

The density of 4-(Difluoromethoxy)aniline has been consistently reported across multiple sources with slight variations [1] [2] [8]. At 20°C, the compound exhibits a density ranging from 1.283 to 1.286 grams per cubic centimeter [2] [8] [9]. The specific gravity, measured at 20°C relative to water at 20°C, falls within the range of 1.284 to 1.288 [1] [10].

These density values indicate that the compound is denser than water, which is expected given the presence of fluorine atoms and the aromatic ring system [2] [8]. The relatively high density reflects the compact molecular structure and the influence of the electronegative fluorine substituents [1] [6].

TemperatureDensity (g/cm³)Specific GravityReference
20°C1.283-1.2861.284-1.288 [1] [2] [8]
25°C1.283- [2]

Refractive Index Determination

The refractive index of 4-(Difluoromethoxy)aniline serves as an important optical property for compound identification and purity assessment [1] [8] [7]. Measurements conducted at 20°C using the sodium D-line (589 nm) consistently show values ranging from 1.5040 to 1.5080 [1] [8] [7].

The refractive index value of approximately 1.505 is characteristic of aromatic compounds containing electronegative substituents [6]. This optical property reflects the electron density distribution within the molecule and the polarizability of the difluoromethoxy-substituted aromatic system [8] [7].

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy provides valuable structural information for 4-(Difluoromethoxy)aniline, although comprehensive spectral data remains limited in the available literature [11]. The compound's proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons, the difluoromethoxy proton, and the amino group protons [12].

The aromatic region would typically display signals corresponding to the para-disubstituted benzene ring, showing the expected splitting patterns for the four aromatic protons [13]. The difluoromethoxy proton would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms [13] [11].

Infrared Spectroscopy Analysis

Infrared spectroscopy analysis of 4-(Difluoromethoxy)aniline reveals characteristic absorption bands consistent with the functional groups present in the molecule [8] [7]. The spectrum conforms to expected patterns for aromatic amines with additional absorption features attributable to the difluoromethoxy substituent [8] [12].

Primary amine stretching vibrations would be observed in the 3300-3500 cm⁻¹ region, while aromatic carbon-carbon stretching would appear around 1600-1500 cm⁻¹ [12]. The difluoromethoxy group would contribute unique absorption bands, particularly carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region [8] [7].

Mass Spectral Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [13] [11]. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the molecular weight of 4-(Difluoromethoxy)aniline [1] [2].

Characteristic fragmentation patterns would include loss of the difluoromethoxy group and formation of aniline-related fragments [13] [11]. The presence of fluorine atoms creates distinctive isotope patterns that aid in structural confirmation and compound identification [11].

Solubility Profile

Solubility in Organic Solvents

4-(Difluoromethoxy)aniline demonstrates solubility in various organic solvent systems, which is characteristic of aromatic amine compounds [5]. The difluoromethoxy substituent enhances the compound's reactivity and solubility in organic media compared to unsubstituted aniline [5].

Common organic solvents that dissolve this compound include alcohols, ethers, and aromatic hydrocarbons [5]. The solubility characteristics make the compound suitable for various synthetic transformations and purification procedures using organic solvent systems [5].

Aqueous System Behavior

The aqueous solubility of 4-(Difluoromethoxy)aniline is limited, which is typical for aromatic compounds containing electron-withdrawing fluorinated substituents [14] [15]. The compound shows restricted water solubility due to the hydrophobic nature of the aromatic ring and the difluoromethoxy group [14] [16].

The limited aqueous solubility affects the compound's environmental mobility and bioavailability characteristics [14]. This property must be considered in applications requiring aqueous media or when assessing environmental fate and transport [14] [15].

Partition Coefficient (Log Pow)

The partition coefficient represents the distribution of 4-(Difluoromethoxy)aniline between octanol and water phases, providing insight into lipophilicity and membrane permeability [14]. The calculated logarithmic partition coefficient (log P) value is reported as 1.719 [14].

This log P value indicates moderate lipophilicity, suggesting the compound would partition preferentially into organic phases over aqueous environments [14]. The partition coefficient influences the compound's bioaccumulation potential and environmental distribution patterns [14].

ParameterValueMethodReference
Log P (octanol/water)1.719Calculated [14]
Water SolubilityLimitedExperimental [14] [16]

Stability Considerations

Photochemical Stability

4-(Difluoromethoxy)aniline exhibits sensitivity to light exposure, requiring protection from photodegradation during storage and handling [1] [15]. The photochemical instability is characteristic of aromatic amine compounds, which can undergo oxidative degradation when exposed to ultraviolet radiation [17] [18].

The mechanism of photodegradation likely involves the formation of reactive intermediates that can lead to color changes and chemical decomposition [17] [19]. Studies on related aniline compounds demonstrate that photocatalytic processes can effectively degrade aromatic amines through hydroxyl radical attack [20] [18].

Air Sensitivity Parameters

The compound demonstrates significant air sensitivity, requiring storage under inert atmospheric conditions [1] [15]. Exposure to atmospheric oxygen can lead to oxidative degradation, resulting in color changes from the original light yellow appearance to darker hues [17].

The air sensitivity is attributed to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring and makes it more susceptible to oxidation [17]. This oxidative process can form quinonoid structures responsible for the observed color development [17].

Selective Fluorination Approaches

Laboratory-scale selective fluorination approaches offer researchers precise control over the introduction of fluorine-containing groups into aromatic systems. These methods are particularly valuable for exploring structure-activity relationships and developing new synthetic methodologies [9] [10].

The use of N-fluoropyridinium salts, such as Selectfluor, represents a widely adopted approach for selective C-H fluorination of aniline derivatives [9]. These reagents operate through electrophilic fluorination mechanisms, where the highly electrophilic fluorine center attacks electron-rich aromatic positions. The reaction typically requires polar solvents such as acetonitrile or dimethyl sulfoxide at temperatures between 20-50°C [9].

The regioselectivity of these reactions is influenced by the electronic properties of the substrate and the presence of directing groups [10]. For aniline substrates, the amino group typically directs fluorination to the ortho positions, although meta-substitution can occur under certain conditions. The reaction yields range from 45-75%, with selectivities favoring the desired regioisomer in most cases [10].

A significant advancement in selective fluorination involves the use of electrochemical methods, which provide precise control over the fluorination process [11]. These methods employ fluoride sources such as triethylamine trihydrofluoride (NEt3·3HF) in conjunction with electrochemical oxidation to generate fluorinating species in situ [11]. The electrochemical approach offers several advantages, including mild reaction conditions, high selectivity, and the ability to avoid the use of toxic fluorinating reagents [11].

The reaction is typically conducted in divided electrochemical cells using carbon or platinum electrodes [11]. The electrolyte solution consists of the substrate, fluoride source, and supporting electrolyte in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The electrolysis is conducted at constant current or constant potential, with reaction times ranging from 4-12 hours [11].

Trichloromethoxy Precursor Methodology

The trichloromethoxy precursor methodology represents a unique approach to difluoromethoxy installation that proceeds through step-wise halogen exchange reactions [12] [13]. This method begins with trichloromethoxy-substituted aromatic compounds, which are more readily accessible than their difluoromethoxy counterparts [12].

The key transformation involves the selective exchange of chlorine atoms for fluorine atoms using hydrogen fluoride in the presence of Lewis acid catalysts [14]. The reaction typically employs antimony pentachloride (SbCl5) as the Lewis acid catalyst at loadings of 0.1-0.5 mol% relative to the substrate [14]. The reaction is conducted in anhydrous hydrogen fluoride at temperatures between 30-95°C, with reaction times of 2-4 hours [14].

The mechanism of this transformation involves the formation of a complex between the Lewis acid catalyst and the trichloromethoxy group, which activates the C-Cl bonds toward nucleophilic attack by fluoride ions [14]. The reaction proceeds through sequential substitution, with the first chlorine-fluorine exchange occurring most readily, followed by the second and third exchanges [14].

The regioselectivity of the halogen exchange can be controlled by adjusting the reaction temperature and catalyst loading [14]. Lower temperatures (30-50°C) favor the formation of monofluoro products, while higher temperatures (80-95°C) promote complete trifluorination [14]. For the synthesis of difluoromethoxy compounds, the reaction is typically conducted at intermediate temperatures (50-70°C) to achieve optimal selectivity [14].

The reaction yields are generally high, ranging from 85-95% for the complete conversion of trichloromethoxy to trifluoromethoxy groups [14]. However, the synthesis of difluoromethoxy intermediates requires careful optimization to minimize over-fluorination, with yields typically ranging from 60-80% for the desired difluoro product [14].

Hydrogen Fluoride-Mediated Transformation

Hydrogen fluoride-mediated transformations provide direct access to fluorinated aromatic compounds through C-H activation and subsequent fluorination [15] [16]. These methods are particularly valuable for introducing fluorine atoms at specific positions on aromatic rings, including the challenging task of installing difluoromethoxy groups [15].

The use of anhydrous hydrogen fluoride in conjunction with Lewis acid catalysts represents the most direct approach to fluorinated aromatic synthesis [14]. The reaction typically employs substrates bearing electron-withdrawing groups that activate the aromatic system toward electrophilic attack. The hydrogen fluoride serves both as the fluorine source and as the reaction medium, providing a highly acidic environment that facilitates the transformation [14].

The reaction mechanism involves the formation of a Wheland intermediate through electrophilic attack of the activated fluorine species on the aromatic ring [14]. The subsequent deprotonation regenerates the aromatic system, yielding the fluorinated product. The regioselectivity of the reaction is determined by the electronic properties of the substrate and the steric environment around the reaction site [14].

Safety considerations are paramount when working with hydrogen fluoride, requiring specialized equipment and extensive safety protocols [14]. The reaction is typically conducted in Teflon-lined reactors under an inert atmosphere to prevent contamination and ensure operator safety. Personal protective equipment, including acid-resistant gloves and face shields, is essential for safe handling [14].

The reaction conditions must be carefully optimized to achieve optimal yields and selectivities [14]. Temperature control is critical, with most reactions conducted at 50-100°C to balance reaction rate and selectivity. Reaction times typically range from 2-6 hours, depending on the substrate and desired level of fluorination [14].

Process Optimization

Yield Enhancement Strategies

Yield enhancement strategies for 4-(difluoromethoxy)aniline synthesis focus on maximizing the efficiency of each synthetic step while minimizing side reactions and product degradation [17] [18]. These approaches require systematic optimization of reaction parameters, including temperature, pressure, catalyst loading, and reaction time.

Temperature optimization represents one of the most critical factors in yield enhancement [18]. The difluoromethoxylation step typically exhibits optimal performance at temperatures between 50-80°C, where the reaction rate is sufficiently high to achieve complete conversion while avoiding thermal decomposition of the product [18]. Lower temperatures (below 50°C) result in incomplete conversion and extended reaction times, while higher temperatures (above 100°C) promote side reactions such as demethoxylation and aromatic coupling [18].

Catalyst optimization plays a crucial role in enhancing reaction yields [19]. For catalytic hydrogenation steps, the choice of catalyst significantly affects both the reaction rate and selectivity. Palladium on carbon catalysts with different loadings (5%, 10%, and 20% Pd) exhibit varying performance, with 10% Pd/C typically providing the optimal balance of activity and selectivity [19]. The catalyst pretreatment conditions, including reduction temperature and atmosphere, also influence the final yield [19].

Solvent selection represents another critical parameter for yield optimization [20]. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, reaction rate, and product isolation. For difluoromethoxylation reactions, polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide typically provide superior results compared to protic solvents [20]. The solvent polarity affects the stability of ionic intermediates and the nucleophilicity of the attacking species [20].

Reaction atmosphere control is essential for preventing oxidative side reactions [18]. The use of inert atmospheres (nitrogen or argon) during difluoromethoxylation and reduction steps minimizes the formation of oxidized impurities and improves overall yields [18]. Oxygen-sensitive intermediates, such as aniline derivatives, are particularly susceptible to oxidation, making atmosphere control critical for yield optimization [18].

Purity Control Parameters

Purity control parameters for 4-(difluoromethoxy)aniline synthesis require careful monitoring of impurity formation and implementation of appropriate purification strategies [21] [22]. The most common impurities arise from incomplete reactions, side reactions, and degradation processes during synthesis and storage.

Chromatographic analysis represents the primary method for purity assessment [21]. Gas chromatography with flame ionization detection (GC-FID) provides sensitive detection of organic impurities, with detection limits typically below 0.1% [21]. High-performance liquid chromatography (HPLC) with UV detection offers complementary analysis capabilities, particularly for thermally labile compounds that may decompose under GC conditions [21].

Quantitative nuclear magnetic resonance (qNMR) spectroscopy provides an orthogonal method for purity determination that is independent of chromatographic retention [21]. The qNMR method offers several advantages, including the ability to determine absolute purity without reference standards and the identification of impurity structures through spectral analysis [21]. The method typically employs an internal standard of known purity to calculate the absolute purity of the target compound [21].

Water content determination is critical for maintaining product quality, as residual water can promote hydrolysis reactions and reduce chemical stability [21]. Karl Fischer titration represents the most accurate method for water determination, with detection limits typically below 0.01% [21]. The water content specification for 4-(difluoromethoxy)aniline is typically set at less than 0.5% to ensure optimal stability and performance [21].

Residual solvent analysis is essential for pharmaceutical and electronic applications, where trace organic solvents can interfere with downstream processes [21]. Gas chromatography with headspace sampling provides sensitive detection of volatile organic compounds, with detection limits typically below 10 ppm [21]. The acceptable limits for residual solvents are typically based on International Conference on Harmonisation (ICH) guidelines, with Class 1 solvents limited to less than 50 ppm [21].

Quality Specifications and Standards

Quality specifications and standards for 4-(difluoromethoxy)aniline must address both chemical purity and physical properties to ensure consistent performance in downstream applications [23] [24]. These specifications are typically developed based on the intended use of the material and regulatory requirements for the target application.

Chemical purity specifications typically require a minimum purity of 98.0% as determined by gas chromatography [23] [24]. This specification ensures that the material contains sufficient active ingredient for reliable performance while limiting the concentration of impurities that could interfere with downstream processes [23] [24]. The purity determination method must be validated to demonstrate accuracy, precision, and specificity for the target compound and expected impurities [23] [24].

Physical property specifications include appearance, refractive index, specific gravity, and boiling point [23] [24]. The appearance specification typically requires a clear, colorless to amber liquid, indicating the absence of particulate matter and excessive color-forming impurities [23] [24]. The refractive index specification (1.504-1.508 at 20°C) provides a rapid method for identity confirmation and purity assessment [23] [24].

Specific gravity specifications (1.284-1.288 at 20°C) serve as an additional identity test and can detect the presence of light or heavy impurities [23] [24]. The narrow specification range ensures consistency between different production batches and provides early detection of process variations [23] [24].

Stability specifications address the chemical and physical stability of the material under defined storage conditions [23] [24]. These specifications typically include limits for degradation products, color change, and physical property drift over time [23] [24]. The stability testing program must demonstrate that the material maintains acceptable quality throughout its intended shelf life [23] [24].

Green Chemistry Considerations

Atom Economy Assessment

Atom economy assessment for 4-(difluoromethoxy)aniline synthesis provides a quantitative measure of the efficiency of synthetic routes in terms of atom utilization [3] [25]. This metric, developed by Barry Trost, calculates the percentage of reactant atoms that are incorporated into the final product, providing insight into the inherent waste generation of different synthetic approaches [3] [25].

The traditional 4-nitrophenol conversion pathway exhibits an atom economy of approximately 40% when calculated based on the molecular weights of reactants and products [3]. This relatively low atom economy reflects the generation of significant quantities of inorganic byproducts, including sodium chloride and water, during the difluoromethoxylation and workup steps [3]. The calculation excludes catalysts and solvents, which are assumed to be recoverable and recyclable [3].

Modern synthetic approaches have achieved significant improvements in atom economy through the development of more efficient synthetic methods [25]. The photoredox-catalyzed difluoromethoxylation approach achieves atom economies of 65-77%, representing a substantial improvement over traditional methods [25]. This enhancement results from the elimination of stoichiometric reagents and the direct installation of difluoromethoxy groups without the need for protecting groups or auxiliary reagents [25].

The E-factor (environmental factor) provides a complementary metric that considers the total waste generated per unit of product [3]. Traditional synthetic routes typically exhibit E-factors of 15-25, indicating that 15-25 kilograms of waste are generated for each kilogram of product [3]. Optimized synthetic routes achieve E-factors of 3-8, representing a 3-5 fold improvement in waste reduction [3].

Process intensification strategies, such as continuous flow synthesis and integrated workup procedures, can further improve atom economy and reduce waste generation [3]. These approaches eliminate the need for intermediate isolation steps and reduce solvent consumption, leading to more efficient overall processes [3].

Solvent Selection and Minimization

Solvent selection and minimization strategies for 4-(difluoromethoxy)aniline synthesis focus on reducing environmental impact while maintaining reaction efficiency and product quality [26] [20]. Traditional synthetic routes often employ chlorinated solvents, which pose environmental and health risks and require special handling and disposal procedures [26] [20].

Green solvent alternatives have been developed that provide comparable or superior performance while reducing environmental impact [20]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide can often replace chlorinated solvents in difluoromethoxylation reactions [20]. These solvents offer high solvating power for ionic intermediates and exhibit lower toxicity compared to chlorinated alternatives [20].

Fluorinated solvents represent a specialized class of green solvents that are particularly suitable for fluorinated compound synthesis [11] [26]. These solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), provide unique solvation properties that can enhance reaction rates and selectivities [11] [26]. The fluorinated solvents are typically non-flammable, have low toxicity, and can be recycled through distillation [26].

Solvent recycling and recovery programs significantly reduce the environmental impact of synthetic processes [26]. Fluorinated solvents are particularly amenable to recycling due to their chemical stability and resistance to degradation [26]. The recycling process typically involves distillation to remove impurities and recover the pure solvent for reuse [26]. Well-designed recycling programs can achieve solvent recovery rates exceeding 95% [26].

Water-based synthetic methods represent the ultimate in green solvent selection, eliminating the need for organic solvents entirely [20]. While aqueous synthesis is challenging for hydrophobic fluorinated compounds, the development of surfactant-assisted reactions and biphasic systems has enabled some water-based synthetic approaches [20]. These methods typically require specialized conditions and may exhibit lower reaction rates compared to organic solvent-based methods [20].

Catalyst Recyclability and Efficiency

Catalyst recyclability and efficiency represent critical considerations for sustainable 4-(difluoromethoxy)aniline synthesis [19] [27]. The development of recyclable catalysts reduces the consumption of precious metals and minimizes catalyst-related waste streams [19] [27].

Heterogeneous catalysts offer inherent advantages for recyclability, as they can be easily separated from reaction mixtures through filtration [19] [27]. Palladium on carbon catalysts used in nitro group reduction steps can typically be recycled multiple times without significant loss of activity [19] [27]. The recycling process involves washing the spent catalyst with appropriate solvents to remove adsorbed impurities, followed by regeneration through reduction under hydrogen atmosphere [19] [27].

Catalyst leaching represents a significant challenge for heterogeneous catalyst systems, as dissolved metal species can contaminate the product and reduce catalyst longevity [19]. The extent of leaching can be minimized through careful selection of catalyst support materials and reaction conditions [19]. Low-temperature reactions typically exhibit reduced leaching compared to high-temperature conditions [19].

Supported catalyst systems have been developed that demonstrate exceptional recyclability and stability [27]. These systems typically employ robust support materials such as carbon, silica, or polymer resins that provide mechanical stability and prevent catalyst degradation [27]. The catalyst can be recovered through simple filtration and reused for multiple reaction cycles with minimal loss of activity [27].

Catalyst efficiency metrics include turnover number (TON) and turnover frequency (TOF), which measure the total number of catalytic cycles and the rate of catalytic turnover, respectively [19]. High-performance catalysts for 4-(difluoromethoxy)aniline synthesis typically achieve TON values exceeding 10,000 and TOF values above 1,000 h^-1 [19]. These metrics provide quantitative measures of catalyst performance and enable comparison between different catalytic systems [19].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-(Difluoromethoxy)aniline

Dates

Last modified: 08-15-2023

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